3-Bromo-2,2,3,3-tetrafluoropropylamine
Description
3-Bromo-2,2,3,3-tetrafluoropropylamine is a fluorinated alkylamine featuring a bromine atom and four fluorine substituents on a three-carbon propylamine backbone. This compound is likely utilized as a synthetic intermediate in organofluorine chemistry, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals due to its reactive bromine and electronegative fluorine groups. The tetrafluoro substitution enhances its stability and alters its physicochemical properties compared to non-fluorinated or partially fluorinated analogs .
Properties
Molecular Formula |
C3H4BrF4N |
|---|---|
Molecular Weight |
209.97 g/mol |
IUPAC Name |
3-bromo-2,2,3,3-tetrafluoropropan-1-amine |
InChI |
InChI=1S/C3H4BrF4N/c4-3(7,8)2(5,6)1-9/h1,9H2 |
InChI Key |
CNAMDXQDAMZZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)Br)(F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Bromo-3,3-difluoropropylamine hydrochloride
- CAS : 234096-29-8
- Molecular Formula : C₃H₇BrClF₂N
- Key Differences: Contains two fluorine atoms (vs. Exists as a hydrochloride salt, improving aqueous solubility for synthetic applications. Molecular weight: 210.45 g/mol (vs. ~211.9 g/mol for the free base of the target compound).
- Applications : Used as a building block in peptide synthesis or fluorinated drug candidates .
Methyl 3-[1-(difluoro(trifluorovinyloxy)methyl)-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropylamine
- CAS : 63863-43-4
- Key Differences :
- Features a complex ether-ester backbone with additional trifluorovinyl and difluoromethyl groups.
- Higher fluorine content (≥6 fluorine atoms ) and branched structure may confer unique reactivity in polymerization or materials science.
- Applications: Potential use in advanced fluoropolymer synthesis due to its multi-fluorinated architecture .
N-(2,2,3,3-Tetrafluorthiopropionyl) Alanine Derivatives
- Key Differences: Conjugated to amino acids (e.g., alanine, phenylalanine), forming peptide-like structures. Demonstrated cytotoxicity in MDBK cell lines (50% inhibitory concentration < 100 µM), suggesting biological activity absent in the target compound.
- Applications : Investigated for antiviral or anticancer properties .
2-Bromo-3-(trifluoromethyl)phenylmethanamine Hydrochloride
- Molecular Formula : C₈H₈BrF₃N·HCl
- Key Differences :
- Aromatic bromo-fluoroamine with a trifluoromethyl group on a benzene ring.
- Structural dissimilarity (aromatic vs. aliphatic) implies divergent applications, such as in kinase inhibitors or PET tracers.
- Applications : Likely used in medicinal chemistry for targeting CNS or metabolic diseases .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Fluorine Atoms | Form | Key Characteristics |
|---|---|---|---|---|---|
| 3-Bromo-2,2,3,3-tetrafluoropropylamine | Not provided | C₃H₄BrF₄N | 4 | Free base | High reactivity for nucleophilic substitution |
| 3-Bromo-3,3-difluoropropylamine hydrochloride | 234096-29-8 | C₃H₇BrClF₂N | 2 | Hydrochloride | Enhanced solubility for drug synthesis |
| Methyl 3-[difluoro(trifluorovinyloxy)methyl]-tetrafluoropropylamine | 63863-43-4 | Not provided | ≥6 | Ester derivative | Polymer precursor with multi-fluorinated chain |
| N-(2,2,3,3-Tetrafluorthiopropionyl) alanine | Not provided | Varies | 4 | Amino acid conjugate | Cytotoxic activity in cell assays |
| 2-Bromo-3-(trifluoromethyl)phenylmethanamine HCl | Not provided | C₈H₈BrF₃N·HCl | 3 | Hydrochloride | Aromatic amine for medicinal chemistry |
Structural and Reactivity Insights
- Fluorine Substitution : Increasing fluorine atoms (e.g., tetrafluoro vs. difluoro) elevates electronegativity, reducing nucleophilicity but enhancing stability against oxidation .
- Bromine Reactivity : The bromine atom in all compounds facilitates cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions, though steric hindrance varies with fluorine placement .
- Biological Activity: Amino acid-conjugated fluorinated amines (e.g., ) show cytotoxicity, suggesting that the target compound’s bioactivity remains unexplored but plausible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
